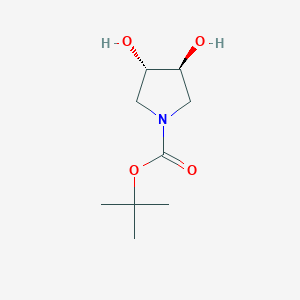

(3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C9H17NO4 and its molecular weight is 203.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate (commonly referred to as Boc-L-dihydroxyproline) is a chiral compound with significant biological activity. This article delves into its biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C₉H₁₇NO₄, with a molecular weight of approximately 203.24 g/mol. The structure features a pyrrolidine ring with hydroxyl groups at the 3 and 4 positions and a tert-butyl ester at the carboxylic acid position. This unique configuration contributes to its biological activity and versatility in chemical synthesis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : It has been studied as an inhibitor of various enzymes, particularly those involved in metabolic processes. For example, it has shown potential in inhibiting α-glucosidase, an enzyme critical for carbohydrate metabolism.

- Modulation of Biological Pathways : The compound interacts selectively with biological targets due to its chiral nature. This selectivity is crucial for drug development, enabling the design of compounds that can modulate specific pathways effectively.

- Self-Assembly and Drug Delivery : Recent studies have explored its ability to form self-assembled structures, which may have applications in drug delivery systems and catalysis.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on α-glucosidase. The results indicated that the compound exhibited a significant inhibitory effect with an IC50 value lower than that of the standard drug acarbose, suggesting its potential as a therapeutic agent for managing blood sugar levels in diabetic patients .

| Compound | IC50 Value (μM) | Standard |

|---|---|---|

| This compound | 133.1 ± 3.2 | Acarbose (841 ± 1.73) |

Case Study 2: Self-Assembly Properties

In another study focusing on the compound's self-assembly capabilities, researchers demonstrated that this compound could form stable nanostructures in solution. These structures showed promise for applications in targeted drug delivery and as scaffolds for biomaterials.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (3R,4R)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate | Similar structure but different stereochemistry | Potentially different biological activities |

| (2S,5R)-2-amino-5-hydroxyhexanoic acid | Contains amino and hydroxyl groups | Different functional group reactivity |

| (2S,3R)-2-amino-3-hydroxybutanoic acid | Similar hydroxyl substitution | Focused on different metabolic pathways |

Eigenschaften

IUPAC Name |

tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-4-6(11)7(12)5-10/h6-7,11-12H,4-5H2,1-3H3/t6-,7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXQBMZDVBHSLW-BQBZGAKWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50537033 |

Source

|

| Record name | tert-Butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50537033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90481-33-7 |

Source

|

| Record name | 1,1-Dimethylethyl (3S,4S)-3,4-dihydroxy-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90481-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50537033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.